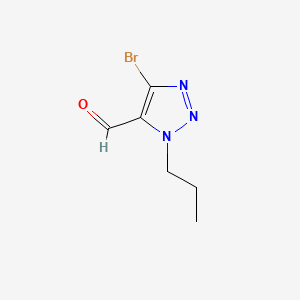
4-bromo-1-propyl-1H-1,2,3-Triazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of 1-propyl-1H-1,2,3-triazole: This intermediate is synthesized by reacting propyl azide with an alkyne in the presence of a copper(I) catalyst.
Bromination: The 1-propyl-1H-1,2,3-triazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Formylation: Finally, the brominated triazole is subjected to formylation to introduce the aldehyde group at the 5-position, typically using a formylating reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-bromo-1-propyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-bromo-1-propyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photostabilizers.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity. The bromine and aldehyde groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-butyl-1H-1,2,3-triazole-5-carbaldehyde
Uniqueness
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at the 1-position provides a balance between hydrophobicity and steric effects, making it a versatile intermediate for further functionalization. The presence of the bromine atom and aldehyde group allows for diverse chemical modifications, enhancing its utility in various research applications.
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-3-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-10-5(4-11)6(7)8-9-10/h4H,2-3H2,1H3 |
InChI Key |
QXNYQUWJPQGILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
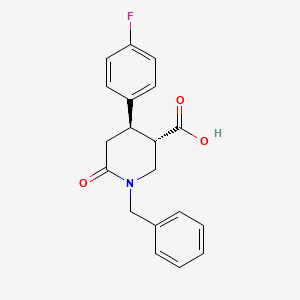
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
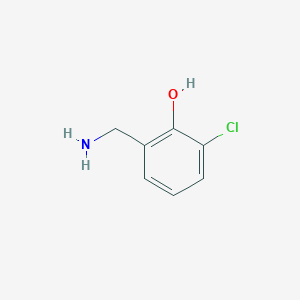
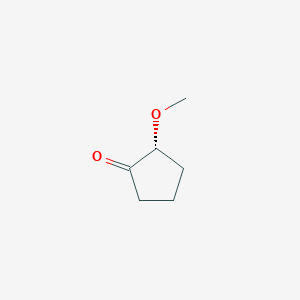
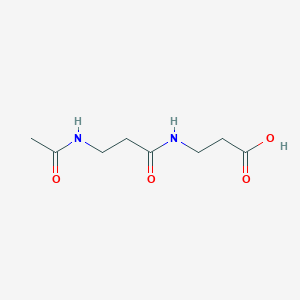
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

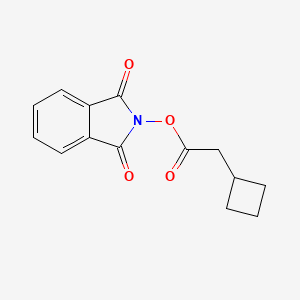

![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)
